molecular formula C15H23N3O3S B5372851 N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B5372851
M. Wt: 325.4 g/mol
InChI Key: MWEWHRTWQSQQRG-UHFFFAOYSA-N
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Description

N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H23N3O3S and a molecular weight of 325.43 g/mol This compound is part of the acetamide family and features a piperazine ring substituted with a propyl group and a sulfonylphenyl group

Preparation Methods

The synthesis of N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-propylpiperazine with 4-sulfonylphenyl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

N-[4-(4-propylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-8-17-9-11-18(12-10-17)22(20,21)15-6-4-14(5-7-15)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEWHRTWQSQQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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